molecular formula C12H26N2 B13029287 N~2~-Cyclohexyl-N~1~,N~1~-diethylethane-1,2-diamine CAS No. 92036-78-7

N~2~-Cyclohexyl-N~1~,N~1~-diethylethane-1,2-diamine

Cat. No.: B13029287
CAS No.: 92036-78-7
M. Wt: 198.35 g/mol
InChI Key: PRRMLKSVHIYPDE-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to an ethane-1,2-diamine backbone, with two ethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine typically involves the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylethylenediamine: Similar structure but without the cyclohexyl group.

Uniqueness

N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a potential bioactive compound with unique interactions compared to its simpler analogs.

Properties

CAS No.

92036-78-7

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-cyclohexyl-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h12-13H,3-11H2,1-2H3

InChI Key

PRRMLKSVHIYPDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CCCCC1

Origin of Product

United States

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